(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
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Overview
Description
®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an isoindolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is usually introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Final Coupling and Hydrochloride Formation: The final step involves coupling the fluorinated isoindolinone with the pyrrolidine derivative, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride would involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for probing enzyme mechanisms and studying protein-ligand interactions.
Medicine
In medicinal chemistry, ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its fluorinated structure may impart unique characteristics such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, potentially modulating their activity. The isoindolinone core may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one: The non-hydrochloride form of the compound.
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: A similar compound with a piperidine ring instead of a pyrrolidine ring.
®-4-Chloro-2-(pyrrolidin-3-yl)isoindolin-1-one: A compound with a chlorine atom instead of a fluorine atom.
Uniqueness
®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorinated isoindolinone core and the pyrrolidine ring provides a distinct structural framework that can be exploited for various applications in research and industry.
This detailed overview provides a comprehensive understanding of ®-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride, covering its synthesis, chemical properties, applications, and unique features
Properties
IUPAC Name |
4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQQOMPTZUVGY-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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